1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime
Description
1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime is a synthetic organic compound featuring a pyridine core substituted with a trifluoromethyl group at position 5, a morpholino moiety at position 3, and an O-methyloxime functional group attached to the ethanone side chain. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (morpholino) groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
(E)-N-methoxy-1-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2/c1-9(18-20-2)12-11(19-3-5-21-6-4-19)7-10(8-17-12)13(14,15)16/h7-8H,3-6H2,1-2H3/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVFZPSXJMZDBZ-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=C(C=C(C=N1)C(F)(F)F)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C1=C(C=C(C=N1)C(F)(F)F)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure includes a trifluoromethyl group, which is known to enhance biological activity in various compounds. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C13H14F3N3O2
- Molecular Weight : 299.26 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Anticancer Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis |
| 4-(Trifluoromethyl)isoxazole derivative | MCF-7 | 3.09 | Apoptosis induction |
| Non-trifluoromethyl analogue | MCF-7 | 19.72 | Lesser activity |
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in cancer progression. For example, derivatives have shown inhibition against dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis.
Table 2: Enzyme Inhibition Data
| Enzyme Target | Compound | IC50 (µM) |
|---|---|---|
| DHODH | Similar derivatives | TBD |
| Butyrylcholinesterase (BChE) | Related compound | 46.42 |
| Acetylcholinesterase (AChE) | Related compound | 157.31 |
Case Studies
Several studies have focused on the synthesis and evaluation of compounds similar to this compound. For instance, a study demonstrated that the introduction of trifluoromethyl groups significantly enhanced the anticancer activity compared to their non-trifluoromethyl counterparts.
Study Example
In a comparative study involving various derivatives:
- The trifluoromethyl-substituted compounds exhibited higher potency against breast cancer cell lines compared to analogues lacking this substitution.
- Mechanistic studies revealed that these compounds induced apoptosis more effectively than their non-trifluoromethyl analogues.
Chemical Reactions Analysis
Synthetic Routes and Key Functional Groups
The compound’s structure suggests synthetic pathways involving:
-
Oxime formation : The O-methyloxime group likely originates from condensation of a ketone precursor with methoxyamine .
-
Morpholino substitution : The morpholine ring is typically introduced via nucleophilic substitution or Buchwald–Hartwig amination at the pyridine’s 3-position .
-
Trifluoromethylation : The CF₃ group at the pyridine’s 5-position is likely installed via directed ortho-metalation (DoM) or radical trifluoromethylation .
Key functional groups and their reactivities :
Reactivity of the Pyridine Core
The pyridine ring’s electronic environment is modulated by the CF₃ (electron-withdrawing) and morpholino (electron-donating) groups:
-
Electrophilic substitution : CF₃ directs incoming electrophiles to the 4-position, while morpholino activates the 2- and 6-positions .
-
Metal-catalyzed cross-coupling : The pyridine’s 2-position (activated by morpholino) may undergo Suzuki–Miyaura couplings with aryl boronic acids .
Example reaction :
O-Methyloxime Reactivity
The O-methyloxime group participates in:
-
Hydrolysis : Under acidic conditions (e.g., HCl/EtOH), it cleaves to form the parent ketone .
-
Cyclization : With transition-metal catalysts (e.g., Rh(III)), it directs C–H activation for heterocycle formation .
Reported transformations :
| Substrate | Conditions | Product | Reference |
|---|---|---|---|
| O-Methyloxime analog | RhCl₃, Cu(OAc)₂, 120°C | Isoquinoline derivative | |
| O-Methyloxime | HCl/EtOH, reflux | 1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]ethanone |
Stability and Degradation Pathways
-
Thermal stability : The CF₃ group enhances thermal resilience, while the morpholino ring remains intact below 200°C .
-
Oxidative degradation : The oxime may oxidize to a nitroso compound under strong oxidants (e.g., KMnO₄) .
-
Photostability : Trifluoromethyl groups reduce photosensitivity compared to non-fluorinated analogs .
Comparative Analysis with Analogues
| Feature | This Compound | Analog (No CF₃) | Analog (No Morpholino) |
|---|---|---|---|
| Electrophilic substitution | Favors 4-position | Favors 2/6-positions | Random |
| Hydrolytic stability | Moderate (CF₃ stabilizes) | High | Low |
| Catalytic utility | High (directed C–H activation) | Limited | Moderate |
Comparison with Similar Compounds
1-[5-[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]methyl]-4,5-dihydro-3-isoxazolyl]-1-ethanone O-methyloxime (CAS 344276-92-2)
- Molecular Formula : C₁₃H₁₄ClF₃N₄O₂
- Molar Mass : 350.72 g/mol
- Key Differences: Replaces the morpholino group with a 4,5-dihydroisoxazolyl ring linked to a 3-chloro-5-(trifluoromethyl)pyridinylamine.
(1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-4-Piperidinyl)(4-Methylpiperazino)Methanone
- Structure: Features a piperidine-piperazine hybrid instead of morpholino and lacks the O-methyloxime group.
- Functional Impact : The absence of the oxime may reduce hydrogen-bonding capacity, while the piperazine moiety could enhance solubility in acidic environments .
Compounds with Morpholino Substituents
Aprepitant Derivatives (CAS 1148113-53-4)
- Structure: 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one.
- Comparison: Shares a morpholino ring but incorporates a triazolone group and bis(trifluoromethyl)phenyl substituents. The triazolone enhances polarity, likely improving water solubility compared to the O-methyloxime derivative .
Pharmacologically Active Trifluoromethylpyridine Derivatives
Tovorafenib (OJEMDA)
- Molecular Formula : C₁₇H₁₂Cl₂F₃N₇O₂S
- Key Features : Contains a pyrimidine-carboxamide-thiazole scaffold linked to a trifluoromethylpyridine group.
- Functional Contrast :
Physicochemical and Functional Insights
Molecular Weight and Stability
- The target compound’s molecular weight is expected to exceed 350 g/mol (based on analogs like CAS 344276-92-2).
- The O-methyloxime group may enhance stability against hydrolysis compared to unmodified oximes, as seen in agrochemical analogs .
Solubility and Bioavailability
- Morpholino vs.
- Trifluoromethyl Impact : The trifluoromethyl group contributes to lipophilicity, which may enhance membrane permeability but reduce solubility in polar solvents .
Research Implications and Gaps
- Biological Activity : While tovorafenib () and aprepitant derivatives () highlight kinase and neurokinin receptor targeting, the target compound’s activity remains uncharacterized in the provided evidence.
- Synthetic Challenges: The morpholino-O-methyloxime combination may require specialized protection/deprotection strategies during synthesis, differing from isoxazole or piperazine analogs .
Tabulated Comparison
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime?
- Methodology : The synthesis typically involves two key steps:
Acylation of the pyridine core : Use Friedel-Crafts acylation or transition-metal-catalyzed coupling to introduce the ethanone group at the 2-pyridinyl position. A Lewis acid catalyst (e.g., AlCl₃) may facilitate this step .
Oxime formation : React the ketone intermediate with O-methylhydroxylamine under mild acidic conditions (e.g., HCl/MeOH) to form the oxime. Monitor reaction progress via TLC or HPLC to avoid over-alkylation .
- Key considerations : Protect the morpholino group during acylation to prevent undesired side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the morpholino ring, trifluoromethyl group, and oxime geometry. ¹⁹F NMR is critical for verifying trifluoromethyl integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight determination, especially given the compound’s fluorine content .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and oxime (N-O) stretches between 1650–1750 cm⁻¹ and 950–1100 cm⁻¹, respectively .
Q. What are the key stability considerations for storage and handling?
- Storage : Store in airtight, amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the oxime group. Desiccants (e.g., silica gel) mitigate moisture sensitivity .
- Handling : Use gloveboxes for hygroscopic intermediates. Avoid prolonged exposure to light, as the trifluoromethyl group may degrade under UV .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data across studies?
- Root causes : Variability in impurity profiles (e.g., unreacted ketone intermediates) or assay conditions (pH, temperature) .
- Solutions :
- Analytical rigor : Employ orthogonal purity assays (HPLC, LC-MS) and quantify impurities using reference standards (e.g., EP/BP pharmacopeial guidelines) .
- Standardized assays : Replicate studies under controlled conditions (e.g., fixed incubation times, cell lines) to isolate compound-specific effects .
Q. What computational strategies best predict the compound’s reactivity in catalytic systems?
- Density Functional Theory (DFT) : Model electron-deficient regions (e.g., trifluoromethyl group) to predict nucleophilic attack sites.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) by leveraging morpholino’s conformational flexibility. Validate with mutagenesis studies .
Q. What are the key challenges in scaling up synthesis, and how can they be mitigated?
- Challenges :
- Purity control : Trace metal residues from catalysts (e.g., Pd in coupling reactions) may persist at larger scales .
- Intermediate stability : Oxime intermediates are prone to decomposition during prolonged reactions .
- Mitigation :
- Process optimization : Use flow chemistry for exothermic steps (e.g., acylation) to improve yield and safety.
- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of critical quality attributes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
